Fdurd-C8

Description

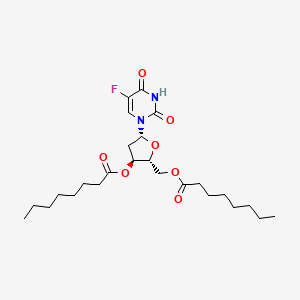

Structure

2D Structure

Properties

CAS No. |

3415-70-1 |

|---|---|

Molecular Formula |

C25H39FN2O7 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-octanoyloxyoxolan-2-yl]methyl octanoate |

InChI |

InChI=1S/C25H39FN2O7/c1-3-5-7-9-11-13-22(29)33-17-20-19(35-23(30)14-12-10-8-6-4-2)15-21(34-20)28-16-18(26)24(31)27-25(28)32/h16,19-21H,3-15,17H2,1-2H3,(H,27,31,32)/t19-,20+,21+/m0/s1 |

InChI Key |

MHHHJDVJXRSMRN-PWRODBHTSA-N |

SMILES |

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCC |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCC |

Canonical SMILES |

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCC |

Synonyms |

3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine 5-fluoro-2'-deoxy-O',O'-dioctanoyluridine FdUrd-C8 |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Strategies for Fdurd C8

Advanced Chemical Synthesis Pathways of 3',5'-Dioctanoyl-5-fluoro-2'-deoxyuridine

The synthesis of FdUrd-C8 typically proceeds through a multi-step pathway starting from a suitable uridine (B1682114) or deoxyuridine precursor. ontosight.ai This involves strategic functional group manipulations to selectively introduce the fluorine atom and the octanoyl ester groups. ontosight.ai

Protection and Deprotection Group Strategies

Protection and deprotection strategies are crucial in the synthesis of complex molecules like this compound to ensure that reactions occur selectively at desired functional groups while preventing unwanted side reactions at other reactive sites, such as the hydroxyl groups on the sugar moiety or the nitrogen atoms on the uracil (B121893) base. iris-biotech.dewillingdoncollege.ac.in A good protecting group should be easily introduced, stable under the reaction conditions required for other transformations, and readily removed when no longer needed under mild conditions. willingdoncollege.ac.in For nucleosides, common protecting groups for hydroxyl functions include silyl (B83357) ethers or acetals, while amino groups on the base can be protected using various acyl or carbamate (B1207046) derivatives. iris-biotech.dewillingdoncollege.ac.in The selection of orthogonal protecting groups, which can be removed under different chemical conditions, is often employed to allow for selective deprotection steps during the synthesis. iris-biotech.de

Esterification with Octanoic Acid

Esterification with octanoic acid is the final step in the synthesis of this compound, where octanoyl groups are attached to the 3' and 5' hydroxyl positions of the 5-fluoro-2'-deoxyuridine (B1346552) sugar moiety. ontosight.ai This reaction typically involves the reaction of 5-fluoro-2'-deoxyuridine with octanoic acid or a reactive derivative of octanoic acid, such as octanoyl chloride or octanoic anhydride, in the presence of a coupling agent or catalyst. Esterification reactions can be carried out under various conditions, including using solid acid resins as catalysts for the esterification of long-chain acids with alcohols. csic.es The synthesis of 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine has been reported, involving the dissolution of 5-fluoro-2'-deoxyuridine in a suitable solvent followed by reaction with octanoic acid or its derivative. justia.com

Exploration of Alternative Esterification Approaches and Yield Optimization

The exploration of alternative esterification approaches for the synthesis of this compound focuses on improving reaction efficiency, yield, and potentially reducing the use of harsh reagents. While direct esterification with octanoic acid or its activated forms is a common method, alternative strategies could involve enzymatic esterification using lipases, which can offer selectivity and operate under milder conditions. researchgate.net Optimization of esterification yield can involve varying parameters such as the choice of solvent, catalyst, reaction temperature, reaction time, and the molar ratio of reactants. Research into the activity of esterases on diesters of 5-fluoro-2'-deoxyuridine with different fatty acids, including octanoic acid, suggests that the acyl chain length influences the rate of hydrolysis, which could be a factor to consider in optimizing synthesis and stability. jst.go.jp

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. huarenscience.comsigmaaldrich.com This involves strategies such as preventing waste generation, maximizing atom economy, using safer solvents and reagents, designing less hazardous chemical syntheses, and minimizing energy consumption. sigmaaldrich.comsheldon.nlyoutube.com For this compound synthesis, this could translate to exploring synthetic routes with fewer steps, utilizing catalysts instead of stoichiometric reagents, employing greener solvents like water or bio-based solvents, and conducting reactions at ambient temperatures and pressures where possible. huarenscience.comsigmaaldrich.comyoutube.comacs.org Avoiding unnecessary derivatization steps, such as the extensive use of protecting groups, is also a key principle of green chemistry that can reduce waste. sheldon.nlacs.org

Late-Stage Chemical Modifications and Analog Generation for Research Probes

Late-stage chemical modifications of this compound or its precursors allow for the generation of analogues and research probes with altered properties. These modifications can involve further functionalization of the uracil ring, the sugar moiety, or the ester groups. For example, modifications at the C-5 position of the uracil base with different functionalities have been explored for other nucleoside analogues to study their biological activity. d-nb.info Similarly, altering the length or nature of the ester chains at the 3' and 5' positions could lead to analogues with modified lipophilicity, cellular uptake, or metabolic stability. ontosight.ai These late-stage modifications are valuable for structure-activity relationship studies and for developing new tools for biological research.

Guanine (B1146940) C8-H Alkylation in Nucleoside Analogs

Guanine C8-H alkylation is a significant strategy for modifying purine (B94841) nucleoside analogs. The C8 position in purines like guanine is amenable to functionalization through various methods, including direct C-H bond activation. This allows for the introduction of alkyl chains and other substituents at this specific site on the purine ring.

One approach involves transition metal-catalyzed cross-coupling reactions. For instance, palladium/copper co-catalyzed systems have been employed for the direct regioselective arylation of purine nucleosides at the 8 position. This method can be applied to protected and deprotected adenosine (B11128), inosine, or guanosine (B1672433) derivatives, coupling them with aryl halides to yield 8-arylated products uni.lu. The proposed mechanism often involves 8-cupriopurine intermediates or N-heterocyclic carbene-like cuprates, followed by a palladium-catalyzed cross-coupling cycle uni.lu.

Another method for C8 alkylation in purine nucleosides involves direct C-8 lithiation followed by reaction with electrophiles. The C8-hydrogen atom in purines is relatively acidic and can undergo hydrogen exchange with strong bases like lithium diisopropylamide (LDA) thermofisher.com. Protecting the sugar hydroxyl groups, for example, as silyl ethers, is often necessary before metalation thermofisher.com. Treatment of the C8-lithiated purine nucleoside with alkyl halides or other carbon electrophiles can introduce alkyl substituents at the C8 position thermofisher.com. For example, lithiation of silyl-protected adenosine with LDA and subsequent reaction with methyl iodide affords the C8-methyl product after deprotection thermofisher.com.

Research findings indicate that these C8 functionalization methods have been successfully applied to various purine nucleosides. For example, C8-aryl purine nucleosides have been synthesized via Suzuki cross-coupling reactions of C8-halogenated purine nucleosides with arylboronic acids. This method has allowed for the preparation of a diverse range of C8-aryl analogs.

While these methods are effective for functionalizing the C8 position of purine nucleosides, they are fundamentally different from the synthesis of this compound, which involves esterification of the sugar moiety of a pyrimidine (B1678525) nucleoside.

Photo-Mediated Radical Reactions for Functionalization

Photo-mediated radical reactions offer another avenue for the functionalization of nucleoside analogs, including modifications at the C8 position of purines. These reactions utilize light energy to generate radical species that can then participate in bond-forming events.

Minisci-type reactions, which are radical-based methods, have been applied for the direct C-H functionalization of purines, enabling the introduction of various functional groups under mild conditions. Recent advancements in photo-mediated Minisci reactions have allowed for the site-selective alkylation at the C8-position of guanines in nucleosides, nucleotides, and even oligonucleotides. This photo-mediated approach often involves the generation of alkyl radicals which then react with the purine base. The addition of co-catalysts or additives, such as catechol, can enhance the efficiency and yield of these radical alkylation reactions, particularly for less stable primary alkyl radicals.

Studies have demonstrated the application of photo-mediated radical reactions for introducing alkyl and other carbon substituents at the C8 position of purine nucleosides like guanosine. These methods can be advantageous due to their chemoselectivity and ability to functionalize complex molecules late in the synthesis.

While photo-mediated radical reactions are valuable tools for nucleoside functionalization, particularly at the C8 position of purines, the synthesis of this compound does not involve such radical processes on the nucleobase. Instead, its synthesis relies on the formation of ester bonds on the sugar moiety through conventional chemical reactions fishersci.co.uk.

Detailed Research Findings and Data

Research into the synthesis of modified nucleosides has provided detailed insights into reaction conditions and outcomes for C8 functionalization of purines. For instance, studies on the direct C8-H arylation of adenosine using palladium and copper catalysts have investigated the role of bases and solvents, highlighting the importance of stoichiometric copper(I) for the process uni.lu.

In the realm of photo-mediated functionalization, research on the Minisci reaction applied to guanine nucleosides has explored the use of different radical precursors and conditions. The inclusion of catechol has been shown to significantly improve yields in the photo-mediated C8 alkylation of guanosine.

Due to the nature of this compound being a sugar-esterified pyrimidine nucleoside, specific data tables detailing C8 alkylation or photo-mediated radical functionalization directly applied to this compound are not available from the search results, as these methods are primarily for purine C8 modification. However, data on yields and conditions for C8 functionalization of purine nucleosides using the described methods are prevalent in the literature.

For example, a study on the direct C-8 lithiation of protected purine nucleosides and reaction with electrophiles reported yields for the formation of C8-substituted products. Similarly, reports on palladium-catalyzed cross-coupling for C8-arylation of purine nucleosides provide information on reaction conditions and yields uni.lu.

While specific quantitative data directly linking these C8 functionalization methods to this compound synthesis is absent, the research findings demonstrate the applicability and efficiency of these strategies for modifying the C8 position of purine nucleoside analogs.

Biochemical Mechanisms of Action and Enzymatic Transformations of Fdurd C8

Prodrug Activation and Enzymatic Hydrolysis Pathways

FdUrd-C8 undergoes enzymatic hydrolysis to release the active nucleoside FdUrd nih.govnih.gov. This process is crucial for the prodrug's activation within biological systems nih.govnih.gov.

Esterase-Mediated Regeneration of 5-Fluoro-2'-deoxyuridine (B1346552) (FdUrd) from this compound

The primary pathway for the regeneration of FdUrd from this compound involves esterase enzymes nih.govnih.gov. These enzymes catalyze the hydrolysis of the octanoyl ester bonds at the 3' and 5' positions of the deoxyribose sugar nih.govnih.gov. This enzymatic cleavage releases FdUrd, which can then be further metabolized to its active monophosphate form, FdUMP nih.gov. Studies have shown that esterase activity is responsible for this conversion in biological matrices such as plasma nih.gov.

Comparative Hydrolytic Kinetics Across Different Biological Matrices (e.g., rabbit vs. human plasma)

The rate of hydrolysis of this compound and its intermediate metabolites can vary significantly depending on the biological matrix nih.gov. Comparative studies in rabbit and human plasma have demonstrated differences in hydrolytic kinetics nih.gov.

In rabbit plasma, the hydrolysis rates of this compound, 3'-octanoyl FdUrd, and 5'-octanoyl FdUrd are relatively fast and similar nih.gov. The half-lives were reported as 3.6 min for this compound, 3.9 min for 3'-octanoyl FdUrd, and 2.4 min for 5'-octanoyl FdUrd nih.gov.

In contrast, the hydrolysis rates in human plasma are considerably slower and show greater differences among the compounds nih.gov. The half-lives in human plasma were 130 min for this compound, 1020 min for 3'-octanoyl FdUrd, and 11.5 min for 5'-octanoyl FdUrd nih.gov. The ratio of the rate constant of 5'-octanoyl FdUrd to that of 3'-octanoyl FdUrd was 1.6 in rabbit plasma and 85.7 in human plasma, highlighting the species-specific differences in esterase activity and substrate preference nih.gov.

The following table summarizes the half-lives of this compound and its intermediate metabolites in rabbit and human plasma:

| Compound | Rabbit Plasma Half-life (min) | Human Plasma Half-life (min) |

| This compound | 3.6 | 130 |

| 3'-octanoyl FdUrd | 3.9 | 1020 |

| 5'-octanoyl FdUrd | 2.4 | 11.5 |

Despite the differences in hydrolysis rates and detected species in rabbit and human plasma, the total amounts of compounds released from this compound in a release study from an oily solution were found to be nearly the same in both matrices nih.gov.

Molecular Interactions with Key Metabolic Enzymes

The biological activity of this compound is mediated through the actions of its downstream metabolites, particularly FdUMP, on key metabolic enzymes involved in nucleotide synthesis ontosight.ainih.gov.

Inhibition of Thymidylate Synthase (TS) by FdUMP

FdUMP, the monophosphate form of FdUrd, is a potent inhibitor of thymidylate synthase (TS) wikipedia.orgnih.govontosight.aiacs.org. TS is a critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) ontosight.airesearchgate.netwikipedia.orgfishersci.ca. This reaction is essential for DNA synthesis and repair ontosight.airesearchgate.net.

FdUMP acts as a suicide inhibitor of TS wikipedia.orgspandidos-publications.com. It binds to the nucleotide-binding site of TS and forms a stable ternary complex with the enzyme and the folate cofactor 5,10-methylene tetrahydrofolate nih.govacs.orgresearchgate.net. This complex formation effectively blocks the binding of the natural substrate, dUMP, to the active site, thereby inhibiting dTMP synthesis researchgate.net. The inhibition of TS by FdUMP leads to a depletion of intracellular thymidine (B127349) triphosphate (dTTP) pools, which are necessary for DNA replication researchgate.netpatsnap.com. This depletion disrupts DNA synthesis and can induce DNA damage, ultimately leading to cell death, particularly in rapidly dividing cells like cancer cells researchgate.netpatsnap.com.

Role of Nucleoside Phosphorylase in FdUrd and FUra Production

Nucleoside phosphorylases play a role in the metabolism of FdUrd, which is released from this compound nih.gov. Specifically, pyrimidine (B1678525) nucleoside phosphorylases, such as uridine (B1682114) phosphorylase and thymidine phosphorylase, can catalyze the breakdown of FdUrd to 5-fluorouracil (B62378) (FUra) nih.gov. This conversion can be considered a deactivation pathway for FdUrd, as FUra requires further metabolic activation to exert cytotoxic effects, and its incorporation into RNA can also contribute to its activity patsnap.comscispace.com.

Impact on DNA and RNA Synthesis and Integrity

The mechanism of action of this compound is linked to its metabolic conversion to active forms, primarily 5-fluoro-2'-deoxyuridine (FdUrd) and subsequently 5-fluoro-2'-deoxyuridylate (FdUMP) aacrjournals.orgnih.gov. FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), a key precursor for DNA synthesis wikipedia.orgwikipedia.org. By inhibiting TS, FdUMP disrupts the methylation of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis wikipedia.org. This inhibition of deoxynucleotide biosynthesis halts the proliferation of rapidly dividing cells, such as cancer cells wikipedia.org. The consequence of this interference can include DNA strand breaks and a loss of DNA integrity core.ac.uk.

Furthermore, nucleoside analogs like the active metabolites of this compound can also interfere with RNA formation. This occurs through the incorporation of the drug into RNA, leading to the production of what is referred to as "fraudulent RNA" wikipedia.org. This incorporation can disrupt viral replication or cellular proliferation ontosight.ai.

Intracellular Pharmacodynamics in Research Models

Research into the intracellular pharmacodynamics of this compound has been conducted in various research models, including the VX-2 rabbit hepatoma model aacrjournals.orgnih.gov. These studies aim to understand how the compound is distributed, metabolized, and retained within specific tissues.

Selective Accumulation and Retention of this compound and Metabolites in Specific Research Tissues (e.g., VX-2 rabbit hepatoma)

Selective accumulation and retention of this compound and its active metabolites, FdUrd and FdUMP, have been observed in the VX-2 rabbit hepatoma following intrahepatic arterial administration of this compound dissolved in Lipiodol aacrjournals.orgnih.gov. While initial levels of this compound immediately after administration showed no significant difference between tumor and non-tumorous liver tissue, the elimination of this compound was slower in the tumor (half-life (t½) = 15.8 h) compared to non-tumorous sites (t½ = 3.8–4.2 h) aacrjournals.orgnih.gov. This differential elimination rate resulted in a significant selective retention of this compound in the tumor, ranging from 17- to 157-fold aacrjournals.orgnih.gov.

Concurrently, selectively higher levels of the active metabolites, FdUrd and FdUMP, were also achieved in the tumor, demonstrating a 5- to 35-fold increase that was sustained for up to 72 hours post-administration aacrjournals.orgnih.gov. Studies using [6-3H]-FdUrd-C8 also confirmed this selective accumulation through radioactivity distribution analysis aacrjournals.orgnih.gov. The ratio of radioactivity in the tumor compared to the blood (T/B ratio) ranged from 870 to 5400 over a period of 15 to 1440 minutes after administration aacrjournals.orgnih.gov. Trace amounts of radioactivity were detected in the stomach, duodenum, kidneys, and bone marrow aacrjournals.orgnih.gov.

The selective accumulation and retention data can be summarized as follows:

| Compound | Tissue Location | Elimination Half-life (t½) | Selective Retention (Tumor vs. Non-tumorous) |

| This compound | Tumor | 15.8 h | 17- to 157-fold |

| This compound | Non-tumorous Liver | 3.8–4.2 h | - |

| FdUrd and FdUMP | Tumor | - | 5- to 35-fold (sustained for 72 h) |

Deactivation Enzyme Activities and Their Influence on Prodrug Distribution

The activities of enzymes involved in the activation and deactivation of this compound and its metabolites were investigated to understand their roles in selective distribution aacrjournals.orgnih.gov. Esterase activity, responsible for the conversion of the prodrug this compound back to FdUrd, was found to be relatively low in the tumor tissue prior to administration aacrjournals.orgnih.gov. However, this esterase activity gradually increased after administration aacrjournals.orgnih.gov. Phosphorylase activity, which is involved in the phosphorolytic cleavage of FdUrd, was approximately 3/5 as active in the tumor compared to the non-tumorous liver aacrjournals.orgnih.gov. Based on these findings, the activities of these enzymes appear to play limited roles in the observed selective accumulation, retention, and regeneration of the drug in the tumor aacrjournals.orgnih.gov.

Structure-Activity Relationship Studies of this compound and Related Analogs

Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a compound influence its biological activity. For this compound and related nucleoside analogs, specific structural features, such as the octanoyl groups and the fluorine substitution, are known to impact their properties and activity ontosight.ai.

Influence of Octanoyl Groups on Prodrug Properties and Metabolic Conversion

The presence of octanoyl groups at the 3' and 5' positions of the sugar moiety in this compound confers unique properties to the prodrug ontosight.ai. These modifications are associated with altered lipophilicity, which can influence the compound's absorption, distribution, metabolism, and excretion ontosight.ai. The increased lipophilicity due to the octanoyl esters is hypothesized to potentially enhance cellular uptake of the prodrug ontosight.ai. Once inside the cell, these ester groups are cleaved by esterases, releasing the active metabolite FdUrd aacrjournals.orgnih.gov. The rate and efficiency of this metabolic conversion can impact the availability of the active drug within the target tissue.

Effects of Fluorine Substitution on Biological Activity

The fluorine atom at the 5-position of the uracil (B121893) ring is a critical feature influencing the biological activity of this compound and its active metabolites ontosight.ai. Fluorine substitution in nucleoside analogs is generally known to impact their interactions with enzymes and their incorporation into nucleic acids ontosight.ai. Specifically, the fluorine at the 5-position of FdUrd is essential for its inhibitory activity against thymidylate synthase ontosight.aiwikipedia.org. This substitution mimics the natural substrate deoxyuridine monophosphate (dUMP) but creates a complex with TS and a folate cofactor that is highly stable, effectively inhibiting the enzyme's function wikipedia.org. The presence of the fluorine atom can lead to increased potency or selectivity in the therapeutic applications of nucleoside analogs ontosight.ai. Studies on other compound classes also demonstrate that fluorine substitution can significantly influence biological activity science.govscience.gov.

Linker Chemistry in Prodrug Conjugates and Hydrolytic Release Kinetics

This compound is a diester prodrug of FdUrd, featuring octanoyl (C8) fatty acid chains attached via ester linkages to the 3' and 5' hydroxyl groups of the deoxyribose sugar ontosight.ai. These ester linkages serve as the crucial connection between the lipophilic promoiety (octanoyl groups) and the parent drug (FdUrd). The design of such linker chemistry in prodrugs aims to modify the physicochemical properties of the parent drug, often to improve aspects like lipophilicity, cellular uptake, or targeted delivery, while ensuring that the parent drug is efficiently released at the desired site of action through enzymatic or chemical hydrolysis researchgate.netelsevier.combiochempeg.com.

The hydrolytic release kinetics of FdUrd from this compound are primarily governed by the stability of the ester bonds to hydrolysis in various biological environments. Research has demonstrated that the rate of hydrolysis of this compound varies significantly depending on the biological matrix nih.gov. For instance, hydrolysis in rabbit plasma was found to be faster than in human plasma nih.gov.

Comparative studies on the hydrolysis of this compound, 3'-octanoyl FdUrd, and 5'-octanoyl FdUrd in plasma revealed differences in hydrolysis rates among these compounds and between species nih.gov. In rabbit plasma, the hydrolysis rates were relatively fast and similar for all three compounds, with half-lives around 2.4 to 3.9 minutes nih.gov. In contrast, in human plasma, the hydrolysis rates were considerably slower and showed greater variation among the compounds nih.gov. The half-life of this compound in human plasma was reported to be 130 minutes, while the mono-octanoylated derivatives had half-lives of 11.5 minutes (5'-octanoyl FdUrd) and 1020 minutes (3'-octanoyl FdUrd) nih.gov. This suggests that the position of the octanoyl group on the sugar moiety influences the susceptibility of the ester bond to enzymatic hydrolysis, and that the esterase activity profiles differ between species nih.gov.

The design of the linker, in this case, the octanoyl ester, influences the lipophilicity of the prodrug, which can affect its distribution and cellular uptake ontosight.ai. The hydrolytic lability of the linker ensures that the active parent drug is liberated over time, potentially providing a sustained release effect aacrjournals.orgnih.gov. The observed differences in hydrolysis kinetics highlight the importance of evaluating prodrug stability and release in relevant biological systems to predict their in vivo behavior nih.govresearchgate.net.

Hydrolysis Half-Lives in Plasma

| Compound | Rabbit Plasma (min) | Human Plasma (min) |

| This compound | 3.6 | 130 |

| 3'-octanoyl FdUrd | 3.9 | 1020 |

| 5'-octanoyl FdUrd | 2.4 | 11.5 |

*Data derived from hydrolysis studies in plasma nih.gov.

Cellular and in Vivo Non Human Research Model Investigations of Fdurd C8

In Vitro Studies on Cell Lines

In vitro studies employing different cell lines have been instrumental in evaluating the cellular effects of FdUrd-C8 and related compounds, providing insights into their cytotoxicity, intracellular processing, and impact on cell cycle dynamics.

Evaluation of selective cytotoxicity has been a focus in the study of FdUrd prodrugs. Research involving tumor-targeting 5-FdUrd prodrugs conjugated with a cyclic peptide (CNGRC) demonstrated selective cytotoxicity towards cells expressing Aminopeptidase N (APN/CD13). These prodrugs, while having lower cytotoxicity than 5-FdUrd itself, showed more selective effects on APN/CD13 positive cell lines (such as HT-1080) compared to APN/CD13 negative lines (like HT-29 and MDA-MB-231). fishersci.co.uk This suggests that targeting mechanisms can influence the selective impact of FdUrd-based compounds on different cell populations based on marker expression. APN/CD13 is known to be expressed on various tumor cell lines and its inhibition can influence cell proliferation. fishersci.cauni.lu

Analysis of intracellular drug concentrations and the formation of active metabolites is crucial for understanding the cellular activity of prodrugs like this compound. Studies have shown that this compound can lead to the sustained release of its active metabolites, 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) and 5-fluoro-2'-deoxyuridylate (FdUMP), in research models. wikipedia.orgthermofisher.com Investigations using a related 5-FdUrd conjugate (CNF1) in cell suspensions have provided data on the levels of the conjugate and its metabolite (5-FdUrd) both extracellularly and intracellularly over time. fishersci.co.uk Methods for assaying intracellular metabolites of FdUrd, including FdUMP and its complex with thymidylate synthetase, in tissue culture cells have been developed for research purposes. sigmaaldrich.com These methods highlight the importance of analyzing the different forms of the drug and its metabolites within the cellular environment to understand their activity.

An example of intracellular and extracellular concentrations for a related 5-FdUrd conjugate (CNF1) and its metabolite (5-FdUrd) in HT-1080 cells is shown below, illustrating the type of data obtained in such studies. fishersci.co.uk

| Time (h) | Extracellular CNF1 (µM) | Intracellular CNF1 (µM) | Extracellular 5-FdUrd (µM) | Intracellular 5-FdUrd (µM) |

| 0 | 0.2 | 0 | 0 | 0 |

| 0.5 | ~0.15 | ~0.005 | ~0.02 | ~0.008 |

| 1 | ~0.1 | ~0.003 | ~0.05 | ~0.015 |

| 2 | ~0.05 | ~0.001 | ~0.1 | ~0.02 |

| 4 | ~0.01 | <0.001 | ~0.15 | ~0.025 |

Note: Data is approximate based on graphical representation in the source. fishersci.co.uk

The effects of this compound on cell cycle progression are primarily mediated through its active metabolite, FdUrd. FdUrd is recognized as a pyrimidine (B1678525) analog that inhibits DNA synthesis and acts on the S-phase of the cell cycle in rapidly dividing cells. ontosight.ai Its monophosphate form, FdUMP, inhibits the enzyme thymidylate synthetase, which is essential for DNA synthesis. ontosight.ai Research in various contexts has explored the impact of related compounds on cell cycle progression or arrest. While direct studies specifically detailing this compound's impact on cell cycle phases were not prominently featured in the provided results, the known mechanism of action of its active metabolite, FdUrd, indicates its relevance to DNA synthesis inhibition and consequent effects on cell cycle progression in research settings. ontosight.ai

In Vivo Studies in Animal Models (e.g., VX-2 rabbit hepatoma model)

In vivo studies, particularly utilizing the VX-2 rabbit hepatoma model, have been crucial for investigating the delivery, distribution, and retention of this compound in a living system, providing insights relevant to its potential application in research settings for liver tumors. The VX-2 rabbit model is a commonly used animal model for hepatocellular carcinoma research due to its reliable tumor induction and rapid growth.

Targeted delivery methodologies have been employed in research to maximize the concentration of this compound at the tumor site. Intrahepatic arterial administration of this compound dissolved in an oily lymphographic agent, such as Lipiodol, has been a key delivery method investigated in the VX-2 rabbit hepatoma model. thermofisher.com This approach aims to deliver the compound directly to liver tumors, which primarily receive blood supply from the hepatic artery. The use of Lipiodol in this method is intended to increase the contact time between the drug and tumor cells by temporarily embolizing the arteries and slowing washout rates.

Quantitative assessment of compound distribution and retention in tissues has been a significant aspect of in vivo research with this compound. Following intrahepatic arterial administration of this compound in Lipiodol in the VX-2 rabbit hepatoma model, selective accumulation and retention of this compound and its active metabolites (FdUrd and FdUMP) were observed in the tumor compared to non-tumorous liver tissue. wikipedia.orgthermofisher.com Although initial levels of this compound immediately after administration were similar in tumor and non-tumorous liver, the elimination of this compound was slower from the tumor (half-life = 15.8 h) than from non-tumorous sites (half-life = 3.8–4.2 h). wikipedia.orgthermofisher.com This differential elimination resulted in a significant selective retention of this compound in the tumor, ranging from 17- to 157-fold. wikipedia.orgthermofisher.com Selectively higher levels of FdUrd and FdUMP (5- to 35-fold) were also achieved and maintained in the tumor for up to 72 hours after administration. wikipedia.orgthermofisher.com Studies using radioactively labeled this compound ([6-3H]-FdUrd-C8) further demonstrated this selective accumulation, with high ratios of radioactivity in the tumor compared to blood (870 to 5400) during a 15- to 1440-minute period post-administration. wikipedia.orgthermofisher.com Trace radioactivity was found in other organs like the stomach, duodenum, kidneys, and bone marrow. wikipedia.orgthermofisher.com

The following table summarizes the retention half-lives and selective accumulation ratios observed in the VX-2 rabbit hepatoma model. wikipedia.orgthermofisher.com

| Compound | Tissue | Elimination Half-life (h) | Selective Retention/Accumulation (Fold) |

| This compound | VX-2 Tumor | 15.8 | 17 to 157 (vs. non-tumorous liver) |

| Non-tumorous Liver | 3.8–4.2 | - | |

| FdUrd | VX-2 Tumor | - | 5 to 35 (vs. non-tumorous liver) |

| Non-tumorous Liver | - | - | |

| FdUMP | VX-2 Tumor | - | 5 to 35 (vs. non-tumorous liver) |

| Non-tumorous Liver | - | - | |

| Radioactivity ([6-3H]-FdUrd-C8) | VX-2 Tumor to Blood Ratio | - | 870 to 5400 (15-1440 min) |

Enzyme activities, such as esterase (responsible for FdUrd regeneration from this compound) and phosphorylase (related to FdUrd cleavage), were also investigated for their roles in the selective distribution of this compound. wikipedia.orgthermofisher.com Esterase activity was relatively low in the tumor before administration but increased afterward, while phosphorylase activity in the tumor was lower than in non-tumorous liver. wikipedia.orgthermofisher.com These enzyme activities appeared to play limited roles in the observed selective accumulation and regeneration of the drug in this research model. wikipedia.orgthermofisher.com

Analysis of Metabolite Levels in Target and Non-Target Tissues

Investigations in non-human models have provided insights into the tissue distribution and metabolic conversion of this compound. A study utilizing the VX-2 rabbit hepatoma model examined the fate of this compound following intrahepatic arterial administration. The study aimed to assess the selective accumulation and sustained release of this compound and its active metabolites within the tumor compared to non-tumorous liver tissue.

Immediately after administration, similar levels of this compound were observed in both tumor and non-tumorous liver tissue. However, a notable difference in the elimination rate of this compound was observed between the two tissue types. The elimination half-life (t½) of this compound was significantly longer in the tumor (15.8 hours) compared to non-tumorous sites (3.8-4.2 hours). This differential elimination resulted in a selective retention of this compound in the tumor, with concentrations ranging from 17- to 157-fold higher than in non-tumorous tissue over time.

The metabolic conversion of this compound to its active metabolites, 5-fluoro-2'-deoxyuridine (FdUrd) and 5-fluoro-2'-deoxyuridylate (FdUMP), was also analyzed in this model. Selectively higher levels of both FdUrd and FdUMP were achieved in the tumor tissue, ranging from 5- to 35-fold greater than in non-tumorous tissue, and these elevated levels were sustained for up to 72 hours post-administration. The selective accumulation was further supported by radioactivity distribution studies using [6-3H]-FdUrd-C8, which showed a tumor-to-blood radioactivity ratio (T/B ratio) between 870 and 5400 over a period of 15 to 1440 minutes after administration. Trace amounts of radioactivity were detected in the stomach, duodenum, kidneys, and bone marrow.

Enzyme activities, specifically esterase and phosphorylase, were also investigated for their potential roles in the selective distribution and regeneration of the drug. Esterase activity, responsible for converting this compound back to FdUrd, was relatively low in the tumor prior to administration but gradually increased afterward. Phosphorylase activity, involved in the phosphorolytic cleavage of FdUrd, was found to be approximately three-fifths of the activity in non-tumorous liver. These enzyme activities appeared to play limited roles in the observed selective accumulation and retention of the drug and its metabolites.

Another study explored the potential of this compound, synthesized as DO-FUdR, incorporated into solid lipid nanoparticles (DO-FUdR-SLN) for enhanced brain targeting in animals. While primarily focused on the delivery system, this research provided data on the concentration of FdUrd, the primary active metabolite of this compound, in various organs, including the brain, after intravenous administration of DO-FUdR-SLN, DO-FUdR (this compound alone), or FdUrd. The brain area under the concentration-time curve (AUC) for FdUrd was significantly higher after administration of DO-FUdR-SLN and DO-FUdR compared to FdUrd alone. Specifically, the brain AUC for DO-FUdR-SLN was 10.97-fold higher and for DO-FUdR was 5.32-fold higher than that of FdUrd. This indicates that the lipophilic modification in this compound and its formulation within nanoparticles can influence the distribution and metabolite levels in non-target tissues like the brain.

Table 1 summarizes the elimination half-lives of this compound in rabbit tissues and the relative brain exposure of FdUrd following administration of this compound or FdUrd in animal models.

| Tissue (Rabbit Hepatoma Model) | This compound Elimination Half-life (hours) |

| Tumor | 15.8 |

| Non-tumorous Liver | 3.8 - 4.2 |

| Compound Administered (Animal Brain Targeting Study) | Relative Brain AUC of FdUrd |

| FdUrd | 1.00 |

| DO-FUdR (this compound) | 5.32 |

| DO-FUdR-SLN (this compound in SLN) | 10.97 |

Advanced Analytical Methodologies for Fdurd C8 Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatographic methods are fundamental for separating and quantifying FdUrd-C8 and its related metabolites from complex biological or experimental matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are prominent techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for this compound and FdUrd

HPLC is a widely used technique for the separation and quantification of FdUrd and related compounds based on their differential interactions with a stationary phase and a mobile phase. For instance, analytical HPLC utilizing a C18 column and a mobile phase composed of methanol (B129727) in phosphate (B84403) buffer has been employed for the analysis of 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). Varying the methanol concentration in the mobile phase allows for optimization of the separation of different compounds, including FdUrd and its precursors or related substances. aacrjournals.org UV detection at a specific wavelength, such as 260 nm or 280 nm, is commonly used to monitor the eluent and quantify the separated compounds. aacrjournals.orgtandfonline.com

Studies involving the analysis of FdUrd in plasma and peritoneal fluid have also utilized HPLC methods. nyu.edu The purity of FdUrd is often assessed by HPLC, with reported purities typically being ≥98%. tocris.comsigmaaldrich.com

While direct information on HPLC specifically for this compound is less prevalent in the search results, chromatographic principles suggest that reversed-phase HPLC with an appropriate stationary phase (like C8 or C18, considering this compound's lipophilic nature due to the octanoyl chains) and a suitable mobile phase would be applicable for its analysis. C8 columns are generally suitable for analyzing slightly more polar substances compared to C18 columns, which are better for weaker polar substances, although substances separable on C8 can often also be separated on C18. hawach.com

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Nucleoside and Metabolite Analysis

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly valuable for the simultaneous quantification of multiple nucleosides and their metabolites in complex biological samples.

An LC-MS/MS assay has been developed and validated for the quantitation of 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), FdUrd, and 5-fluorouracil (B62378) (FU) in human plasma. nih.gov This method involved protein precipitation followed by separate chromatographic separation for FdCyd and for FdUrd and FU using different columns (Synergi Polar-RP for FdCyd and Shodex Asahipak NH2P-50 2D for FdUrd and FU). nih.gov The assay demonstrated linearity over a range of 5–3000 ng/mL for all three analytes with good accuracy and precision. nih.gov

LC-MS/MS has also been employed for the simultaneous quantification of 5-FU, 5-fluorouridine (B13573) (FUrd), FdUrd, 5-fluoro-2'-deoxyuridylate (FdUMP), deoxyuridine-5'-monophosphate (dUMP), and thymidine-5'-monophosphate (TMP) in cultured cell models. nih.govresearchgate.net This method utilized a C18 column and an isocratic mobile phase, with analytes ionized in negative ion mode electrospray interface. nih.gov The method was validated with a range of 2.5-150 ng/mL depending on the compound, showing low intra- and inter-assay variability. nih.gov

The fragmentation patterns observed in LC-MS/MS can also aid in the identification of FdUrd and its metabolites. For example, the fragmentation of FdUrd in negative ion mode can yield ions corresponding to the cleavage of the glycosidic bond or the sugar ring. researchgate.net

LC-MS/MS methods are also used for the analysis of other compounds, sometimes employing C8 columns for separation. epa.govshimadzu.comnih.gov

Radiotracer Techniques for Distribution and Metabolic Tracing in Research

Radiotracer techniques are essential for studying the distribution and metabolic fate of this compound and its related compounds in research settings, particularly in vivo studies. By labeling the compound with a radioactive isotope, its movement and transformation within an organism or biological system can be tracked and quantified.

Studies have utilized radiolabeled FdUrd, such as [18F]FdUrd and 5-[125I]iodo-2'-deoxyuridine, to assess cellular uptake and biodistribution. aacrjournals.orgamanote.comnih.govepfl.ch For instance, [18F]FdUrd has been evaluated as a tracer for positron emission tomography (PET) to measure proliferation in murine tumor models. aacrjournals.orgresearchgate.net The uptake of [18F]FdUrd in tumors has been shown to correlate with the proliferation index. aacrjournals.org

Radiolabeled this compound, specifically [6-3H]-FdUrd-C8, has been used to demonstrate the selective accumulation and retention of radioactivity in rabbit hepatoma following intrahepatic arterial administration. nih.gov The ratio of radioactivity in the tumor compared to blood (T/B ratio) was significantly high over an extended period, indicating selective accumulation. nih.gov

Radiotracers, in general, are molecules labeled with radioactive atoms (like fluorine-18, carbon-11, and nitrogen-13) used in imaging technologies such as PET to track biological processes. europa.eu The development of innovative radiochemistry techniques is crucial for synthesizing these labeled molecules for research and diagnostic purposes. europa.eu

Enzymatic Assays for Esterase and Phosphorylase Activity in Research Samples

Enzymatic assays are vital for understanding the metabolic activation and deactivation pathways of this compound, which is a prodrug designed to be converted to active metabolites like FdUrd and FdUMP. Esterase and phosphorylase enzymes play key roles in these transformations.

This compound is a lipophilic prodrug that is regenerated to FdUrd by esterase activity. nih.govresearchgate.net Research has investigated esterase activity in tumor and non-tumorous tissues to understand its role in the selective accumulation and regeneration of FdUrd from this compound. nih.govresearchgate.net While esterase activity was found to be relatively low in tumors before administration, it gradually increased after administration. nih.govresearchgate.net

Phosphorylase activity, specifically pyrimidine (B1678525) nucleoside phosphorylase (PYNP), is involved in the phosphorolytic cleavage of nucleosides like FdUrd. researchgate.net Studies have assessed phosphorylase activity in research samples to determine its contribution to the metabolic fate of FdUrd. nih.govresearchgate.net In one study, phosphorylase activity in tumor tissue was found to be lower than in non-tumorous liver. nih.govresearchgate.net These enzymatic activities appear to play roles, albeit potentially limited, in the selective accumulation and retention of the drug and its regeneration. nih.govresearchgate.net

Esterase activity assays typically involve measuring the release of a detectable product from a substrate catalyzed by the enzyme. For example, esterase activity can be assayed by measuring the release of p-nitrophenol from p-nitrophenyl acetate. openmicrobiologyjournal.com High-throughput fluorescence-based esterase activity assays utilizing substrates like 4-methylumbelliferyl caprylate (MU-C8) have also been developed for quantifying esterase activity in biological samples. nih.gov

Spectroscopic Methods for Structural Elucidation of this compound and Analogs in Research

Spectroscopic methods provide valuable information about the chemical structure and properties of this compound and its analogs. Techniques such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be applied for structural elucidation and analysis.

Surface-enhanced Raman spectroscopy (SERS) has been used to analyze 5-fluorouracil (5-FU) and its metabolites, including FdUrd. semanticscholar.orgspiedigitallibrary.orgresearchgate.net SERS spectra of FdUrd are dominated by uracil (B121893) ring vibrational modes, with characteristic peaks that can be used for identification and potentially quantification. semanticscholar.orgspiedigitallibrary.org Although the SERS spectra of related compounds like 5-FU and FUrd share similarities, unique spectral features exist that allow for differentiation. semanticscholar.orgspiedigitallibrary.orgresearchgate.net For FdUrd, a characteristic peak at 896 cm-1 represents a combination mode containing ring and ribose vibrational character. semanticscholar.orgspiedigitallibrary.orgresearchgate.net This suggests that spectral analysis can be used to identify and quantify FdUrd in mixtures. semanticscholar.orgspiedigitallibrary.orgresearchgate.net

NMR spectroscopy, specifically 19F NMR spectroscopy, has been employed for the direct observation of the metabolism of fluorinated compounds like 5-FU, which is related to FdUrd. nih.gov This technique allows for the identification and monitoring of fluorinated metabolites in biological samples, providing insights into metabolic pathways. nih.gov While direct information on the application of NMR specifically for this compound was not found, NMR techniques (such as 1H NMR, 13C NMR, and 19F NMR) are standard tools for the structural confirmation and purity assessment of organic compounds, including nucleoside analogs and prodrugs like this compound.

The chemical structure of this compound, 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine, involves the attachment of octanoyl chains to the 3' and 5' hydroxyl groups of FdUrd. Spectroscopic methods would be crucial for confirming the successful synthesis and structural integrity of this prodrug.

Computational and Theoretical Investigations of Fdurd C8

Molecular Modeling and Docking Studies for Enzyme Interactions

Molecular modeling and docking studies are computational techniques used to simulate the interaction between molecules, such as a drug candidate and a protein target. These methods help predict how a ligand binds to an enzyme, the strength of the binding (binding affinity), and the resulting complex's structure. wvu.edumdpi.com For FdUrd-C8 and its metabolites, these studies are particularly relevant for understanding their interaction with enzymes involved in their metabolism and action, such as thymidylate synthase. uni-goettingen.deacs.org

Binding Affinity Predictions for Thymidylate Synthase

Thymidylate synthase (TS) is a key enzyme targeted by FdUrd's active metabolite, FdUMP. wikipedia.orgmdpi.com Molecular docking studies can predict the binding affinity of FdUMP to TS by calculating the energy released upon binding, often expressed as binding energy (e.g., in kcal/mol) or inhibition constant (Ki). ekb.egmdpi.com A lower binding energy or Ki value generally indicates a stronger binding affinity and thus a potentially more potent inhibitory effect on the enzyme. Studies on various compounds targeting thymidylate synthase have utilized docking to assess binding strength and identify crucial amino acid interactions within the active site. ekb.egnih.gov For instance, research on novel 5-fluorouracil (B62378) analogues targeting TS identified compounds with strong binding affinities, highlighting the importance of specific amino acid residues like Arg50A, Arg175B, and Asn226A for interaction. nih.gov While specific binding affinity predictions for this compound itself were not extensively detailed in the search results, the principles of docking studies applied to its active metabolite FdUMP and other TS inhibitors are directly relevant to understanding how computational methods are used in this context. uni-goettingen.deacs.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide insights into the electronic structure of molecules, including the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. arxiv.orgscience.govcerist.dz This information is fundamental to understanding a molecule's reactivity and how it might interact with other molecules, such as enzymes or water. arxiv.orgscience.gov

Theoretical Insights into Hydrolytic Mechanisms

This compound is a pro-drug designed to be hydrolyzed to release the active metabolite FdUrd. nih.gov Theoretical calculations can provide insights into the likely mechanisms of this hydrolysis. By studying the electronic structure and potential energy surfaces of the molecule and possible transition states, computational chemistry can help elucidate which bonds are most susceptible to cleavage and under what conditions (e.g., enzymatic or chemical hydrolysis). While specific studies on the hydrolysis of this compound were not found, quantum chemical calculations have been used to investigate the hydrolytic mechanisms of other compounds, analyzing bond stability and reactivity based on electronic properties.

Prediction of Spectroscopic Properties for Analytical Applications

Predicting spectroscopic properties, such as IR, Raman, and NMR spectra, using quantum chemical calculations can be valuable for identifying and characterizing this compound and its metabolites. science.govscience.gov Theoretical spectra can be compared with experimental data to confirm the identity and purity of synthesized compounds or to aid in detecting metabolites in biological samples. science.gov DFT calculations, for instance, have been successfully used to predict the vibrational spectra of various organic molecules, showing good agreement with experimental results and assisting in the interpretation of intramolecular interactions. science.govscience.gov This predictive capability is important for developing analytical methods to quantify this compound and its metabolites in research and potentially clinical settings. nih.govresearchgate.net

In Silico Screening and Design of Novel this compound Analogs

In silico screening involves using computational methods to search large databases of chemical compounds for potential drug candidates based on their predicted interactions with a target protein. mdpi.comemerginginvestigators.org Building upon the understanding of this compound's interaction with thymidylate synthase and its metabolic activation, in silico design can be employed to propose novel analogs with potentially improved properties. nih.govrsc.org This could involve modifying the octanoyl chains, the fluorouracil base, or the deoxyribose sugar to enhance binding affinity, improve metabolic stability, or alter pharmacokinetic profiles. nih.gov Studies on designing novel analogs of 5-fluorouracil and other enzyme inhibitors using in silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, demonstrate the feasibility of this approach in identifying promising new compounds for synthesis and experimental testing. mdpi.comnih.gov

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (this compound) | Not readily available in search results; it is a modified form of Floxuridine/FdUrd |

| 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) | 5790 wikipedia.orgfishersci.co.uk |

| 5-fluoro-2'-deoxyuridylate (FdUMP) | 8642 wikipedia.orgmdpi.comuni.lu |

| 5-fluorouracil (5-FU) | 3385 wikipedia.orgmdpi.com |

| Thymidylate Synthase (TS) | N/A (Protein) |

Data Tables:

Based on the search results, specific numerical data tables directly related to the computational studies of this compound itself (e.g., binding energies of this compound to enzymes, calculated spectroscopic values for this compound) were not available. However, the search results provided examples of the types of data generated in such studies for related compounds or enzymes. For illustrative purposes, a hypothetical structure for a data table based on the kind of results discussed in the search snippets is provided below.

Hypothetical Table: Predicted Binding Affinities of Related Compounds to Thymidylate Synthase

| Compound Name | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound A (Analog 1) | -8.5 | Arg175, Asn226, Ser216 |

| Compound B (Analog 2) | -7.9 | Arg50, Arg215, Tyr100 |

| FdUMP | -9.0 (Illustrative) | Arg175, His199, Tyr262 |

Note: This table presents illustrative data based on the types of results discussed in the search snippets for related compounds and FdUMP. Actual binding energies for this compound and its metabolites would require specific computational studies.

Hypothetical Table: Calculated Spectroscopic Data for a Fluorinated Nucleoside Analog

| Spectroscopic Property | Calculated Value (Theoretical) | Experimental Value (if available) | Method Used |

| IR Frequency 1 (cm⁻¹) | 1680 | 1675 | DFT |

| IR Frequency 2 (cm⁻¹) | 1250 | 1255 | DFT |

| ¹H NMR Chemical Shift (ppm) | 7.8 (H6) | - | DFT |

Note: This table presents illustrative data based on the types of spectroscopic prediction results discussed in the search snippets for related fluorinated compounds. Actual calculated and experimental data for this compound would require specific studies.

Fragment Molecular Orbital Method Applications

The Fragment Molecular Orbital (FMO) method is a computational technique used to perform quantum mechanical calculations on large molecular systems by dividing them into smaller fragments nih.govfishersci.ca. This approach allows for the calculation of properties such as interaction energies between fragments, providing insights into molecular interactions, particularly in large biological molecules like proteins and protein-ligand complexes nih.govfishersci.co.uk.

Despite the general applicability of the FMO method in computational chemistry and drug discovery, the conducted searches did not yield specific research findings or detailed applications of the Fragment Molecular Orbital method directly to this compound. Therefore, no specific data or detailed research findings regarding this compound analyzed using the FMO method can be presented here based on the available search results.

Machine Learning Approaches in Compound Design

Machine Learning (ML) approaches are increasingly utilized in drug discovery and compound design to accelerate various stages of the process, including the prediction of molecular properties and the generation of novel molecular structures uni.lu. These methods leverage large datasets to build models that can identify potential drug candidates or optimize existing ones uni.lu.

While Machine Learning is a powerful tool in modern compound design, the performed searches did not reveal specific studies or applications of Machine Learning approaches focused on the design or analysis of this compound. Consequently, no detailed research findings or data tables illustrating the use of ML in the context of this compound compound design can be provided from the search results.

Cheminformatics and Data-Driven Approaches for this compound Research

Cheminformatics involves the use of computational tools and techniques to manage, analyze, and apply chemical information to solve problems in chemistry and drug discovery. Data-driven approaches in research leverage large volumes of diverse data, such as chemical structures, biological activities, and clinical records, to gain insights and accelerate the discovery process.

Advanced Research Avenues and Future Directions for Fdurd C8

Investigation of Novel Enzymatic Conversion Pathways and their Regulation

The conversion of the prodrug FdUrd-C8 to its active metabolite, FdUrd, is a crucial step for its pharmacological activity. This conversion is primarily mediated by esterases, which hydrolyze the octanoyl ester bonds. Research has shown that the rate of hydrolysis can vary significantly between species. For instance, the hydrolysis of this compound is considerably faster in rabbit plasma compared to human plasma. wikipedia.org The half-life of this compound in rabbit plasma is approximately 3.6 minutes, whereas in human plasma, it is around 130 minutes. wikipedia.org This species-specific difference in enzymatic activity has important implications for the translation of preclinical findings to clinical applications.

Further research is needed to identify the specific human esterases responsible for the activation of this compound and to understand the regulation of these enzymes in different tissues and disease states. A study investigating the roles of activation and deactivation enzymes on the selective distribution of this compound found that esterase activity, which regenerates FdUrd from this compound, was relatively low in tumor tissue before administration and gradually increased after administration. nih.govnih.gov Conversely, phosphorylase activity, which is involved in the phosphorolytic cleavage of FdUrd, was lower in the tumor compared to the nontumorous liver. nih.govnih.gov These findings suggest that the enzymatic landscape of the tumor microenvironment may play a role in the selective accumulation and sustained release of FdUrd. nih.govnih.gov

| Compound | Half-life in Rabbit Plasma (minutes) | Half-life in Human Plasma (minutes) |

|---|---|---|

| This compound | 3.6 | 130 |

| 3'-octanoyl FdUrd | 3.9 | 1020 |

| 5'-octanoyl FdUrd | 2.4 | 11.5 |

Exploration of this compound as a Research Tool for Biological Pathway Elucidation

This compound, as a prodrug of FdUrd, can serve as a valuable research tool for elucidating specific biological pathways, particularly those related to nucleoside metabolism and DNA synthesis. The active metabolite, FdUrd, is known to exert its cytotoxic effects through the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. By using this compound, researchers can achieve a more controlled and sustained delivery of FdUrd to cells or tissues of interest, allowing for a more precise investigation of the downstream effects of thymidylate synthase inhibition.

Furthermore, studies have shown that 5-fluorouracil (B62378) (FUra) and FdUrd follow different metabolic pathways to induce cell lethality. nih.gov FUra is primarily converted to 5-fluorouridine-5'triphosphate (FUTP) and incorporated into RNA, while FdUrd is converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits thymidylate synthase. nih.gov The use of this compound allows for the specific delivery of the FdUrd precursor, enabling researchers to dissect the distinct cellular responses and resistance mechanisms associated with the FdUrd-mediated pathway, independent of the effects of FUra. This can provide valuable insights into the intricacies of fluoropyrimidine metabolism and its impact on cellular function.

Integration with Advanced Imaging Modalities for Research (e.g., PET studies of related compounds)

The integration of this compound with advanced imaging modalities, such as Positron Emission Tomography (PET), holds significant promise for non-invasively monitoring prodrug activation and therapeutic response. While direct PET imaging of this compound is not yet established, studies on related radiolabeled nucleoside analogs provide a strong rationale for this approach. For example, PET imaging with 18F-labeled FdUrd ([18F]FdUrd) has been used to visualize tumor proliferation.

The development of a radiolabeled version of this compound could enable researchers to track the biodistribution of the prodrug, quantify its accumulation in target tissues, and monitor its conversion to the active drug in real-time. This would provide invaluable information on the pharmacokinetics and pharmacodynamics of this compound in living subjects. Furthermore, PET imaging could be used to assess the heterogeneity of drug delivery and activation within a tumor, potentially identifying regions of suboptimal response. Such imaging studies would be instrumental in optimizing drug delivery strategies and predicting therapeutic efficacy in preclinical models.

Synergistic Research Strategies with Other Chemical Entities in Preclinical Models

Investigating the synergistic potential of this compound with other therapeutic agents is a promising avenue for enhancing its anticancer efficacy. Preclinical studies have explored the combination of floxuridine (FdUrd), the active metabolite of this compound, with other chemotherapeutic drugs. For instance, the combination of irinotecan and floxuridine has demonstrated drug ratio-dependent synergistic cytotoxicity in various tumor cell lines. nih.gov A 1:1 molar ratio of irinotecan to floxuridine was found to be consistently synergistic. nih.gov Co-encapsulation of these two drugs in liposomes at this synergistic ratio led to enhanced efficacy in preclinical tumor models compared to the administration of the individual drugs. nih.gov

Similarly, preclinical models have shown synergistic effects when oxaliplatin is combined with radiation therapy and fluoropyrimidines. The addition of oxaliplatin to 5-FU and leucovorin with pelvic radiation has been investigated in locally advanced rectal cancer. These findings provide a strong rationale for exploring the combination of this compound with agents like irinotecan and oxaliplatin in preclinical settings. The lipophilic nature of this compound could offer advantages in co-formulation and targeted delivery with other lipophilic drugs, potentially leading to improved synergistic effects and reduced systemic toxicity.

Mechanistic Studies of Selective Accumulation and Retention in Disease Models

A key feature of this compound is its selective accumulation and prolonged retention in tumor tissue. A study in a VX-2 rabbit hepatoma model demonstrated that following intra-arterial administration, this compound was retained in the tumor at significantly higher levels and for a longer duration compared to non-tumorous liver tissue. nih.govnih.gov The elimination half-life of this compound from the tumor was 15.8 hours, compared to 3.8-4.2 hours in non-tumorous sites, resulting in a 17- to 157-fold selective retention in the tumor. nih.govnih.gov This selective retention also led to sustained high levels of the active metabolites FdUrd and FdUMP in the tumor for up to 72 hours. nih.govnih.gov

The precise mechanisms underlying this selective accumulation and retention are not fully understood but are thought to be related to the properties of the tumor microenvironment and the lipophilic nature of this compound. The study in the VX-2 rabbit hepatoma model suggested that the observed selective accumulation was not solely dependent on the activity of activating and deactivating enzymes. nih.govnih.gov Further mechanistic studies are warranted to elucidate the roles of factors such as tumor vascularity, interstitial fluid pressure, and interactions with cellular membranes in the preferential uptake and retention of this compound in tumors. A deeper understanding of these mechanisms will be crucial for optimizing its therapeutic potential.

| Tissue | Elimination Half-life (t1/2) in hours |

|---|---|

| Tumor | 15.8 |

| Nontumorous Sites | 3.8 - 4.2 |

Refinement of Computational Models for Enhanced Predictive Power in this compound Research

Computational modeling approaches, such as physiologically based pharmacokinetic (PBPK) modeling and quantitative structure-activity relationship (QSAR) analysis, have the potential to significantly enhance the development and application of this compound. PBPK models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in different physiological and pathological conditions. These models can help in predicting drug concentrations in various tissues, including the tumor, and can be used to optimize dosing regimens and explore potential drug-drug interactions.

QSAR models can be employed to explore the relationship between the chemical structure of FdUrd analogs and their biological activity. wikipedia.orgnih.govnih.gov By analyzing the physicochemical properties and molecular descriptors of a series of related compounds, QSAR can identify the key structural features that contribute to desired properties such as enhanced enzymatic conversion, improved tumor targeting, or reduced toxicity. The insights gained from these computational models can guide the rational design of next-generation FdUrd-based prodrugs with improved therapeutic profiles. The integration of experimental data with refined computational models will be a powerful tool for accelerating the preclinical development of this compound and related compounds.

Q & A

Advanced Question

Q. Example Workflow :

Preprocess data (normalization, log transformation).

Use ANOVA for inter-group comparisons.

Apply post-hoc corrections (e.g., Bonferroni) .

How can researchers address contradictions in this compound’s reported biological activity data?

Advanced Question

Contradictions often arise from methodological variability. Mitigation strategies include:

- Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., cell line differences) .

- Replication studies : Reproduce key experiments under standardized conditions .

- Sensitivity analysis : Test if conclusions hold across parameter ranges (e.g., IC₅₀ variations) .

Case Study : If Study A reports this compound as cytotoxic while Study B does not, evaluate differences in assay protocols (e.g., incubation time, cell viability markers) .

What frameworks ensure rigorous formulation of research questions for this compound studies?

Basic Question

Apply the FINER criteria :

- Feasible : Can the study be completed within resource constraints?

- Interesting : Does it address gaps (e.g., this compound’s unknown metabolites)?

- Novel : Explore understudied applications (e.g., neuroprotective effects).

- Ethical : Adhere to biosafety protocols for in vivo testing .

- Relevant : Align with broader scientific goals (e.g., drug discovery pipelines) .

Advanced Tip : Use PICO (Population, Intervention, Comparison, Outcome) for clinical research questions, e.g., “Does this compound (Intervention) reduce tumor size (Outcome) compared to cisplatin (Comparison) in murine models (Population)?” .

How can cross-disciplinary approaches enhance this compound research?

Advanced Question

Integrate computational and experimental methods:

- Molecular docking : Predict this compound’s binding affinity to target proteins (e.g., using AutoDock Vina) .

- Machine learning : Train models on existing data to predict synthetic pathways or toxicity .

- Collaborative workflows : Partner with bioinformaticians for multi-omics integration (e.g., transcriptomics + metabolomics) .

Validation : Cross-check computational predictions with wet-lab assays (e.g., SPR for binding validation) .

What are best practices for ensuring reproducibility in this compound studies?

Advanced Question

- Data transparency : Share raw datasets and code via repositories like Zenodo .

- Protocol detailing : Document equipment calibration and reagent batch numbers .

- Reagent validation : Use certified reference materials (CRMs) for calibration .

Checklist : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.